Compound Description: This compound features a benzothiazole ring linked to a 4,5-dihydro-1H-imidazole ring via an amine nitrogen. The imidazole ring is further substituted with a 1-(piperidin-4-ylmethyl) group. [] The research paper focuses on determining the crystal structure of this compound, revealing its planar benzothiazol and imidazol rings with a dihedral angle of 6.37(8)° between them. The piperidin ring adopts a chair conformation. []
Compound Description: This series of compounds was investigated for their activity as Glycogen Synthase Kinase-3 (GSK-3) inhibitors. They feature an indazole core substituted at the 5-position with various groups, a carboxamide moiety at the 3-position, and a N-(piperidin-4-ylmethyl) substituent on the carboxamide nitrogen. The research aimed to optimize the indazole 5-position and piperidine-nitrogen substituents to improve potency, cell activity, and in vivo efficacy in mood disorder models. []
Compound Description: This series of compounds are structurally constrained analogs of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (compound I). These compounds feature a cis-3,6-disubstituted piperidine ring with a benzhydryl group at the 6-position and a variety of substituents on the benzyl group attached to the nitrogen at the 3-position. The study aimed to understand how changes in the benzyl substituents affect their interaction with dopamine, serotonin, and norepinephrine transporters (DAT, SERT, and NET). []
Compound Description: Ibodutant is a tachykinin NK2 receptor antagonist being studied for irritable bowel syndrome treatment. It features a cyclopentyl core linked to two carbamoyl groups, one connected to a phenyl group and the other to a complex substituent containing a piperidine ring. This piperidine ring is further substituted with a tetrahydropyran-4-ylmethyl group via a methylene linker. []
Compound Description: PDTic is a tetrahydroisoquinoline derivative that acts as a potent and selective κ opioid receptor antagonist. It possesses a tetrahydroisoquinoline core with a hydroxy group at the 7-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further linked to a (1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl substituent. []
Compound Description: This compound features a benzamide core with a quinoline and a thiazole ring linked via a complex substituent containing a piperidine ring. The research focuses on the compound's potential for treating pain, anxiety, depression, and Parkinson's disease. []
Compound Description: This compound is a novel muscarinic receptor antagonist, specifically showing M2-sparing antagonistic activity. It features a central piperidine ring with a 6-aminopyridin-2-ylmethyl group attached to the nitrogen. []
Compound Description: L-372,662 is a potent and orally bioavailable oxytocin antagonist designed by modifying a previously reported compound, L-371,257. It features a central benzoyl group connected to two piperidine rings and a benzoxazinone moiety. One of the piperidine rings is substituted with a 2-methyl-1-oxidopyridin-3-ylmethyl group via a methylene linker. []
Compound Description: This compound is a chiral H3-antagonist. Its enantiomers were discriminated using diastereomeric salts formed with optically pure (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). []
Compound Description: This compound is a proline-derived organocatalyst exhibiting high diastereo- and enantioselectivity in asymmetric Michael addition reactions of cyclohexanone to nitroolefins. []
Compound Description: These compounds, containing a substituted 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl core, are investigated for their alpha(2)-adrenoceptor antagonist activity. They bear an amide, urea, or imidazolidinone moiety and exhibit selectivity against alpha(1)-adrenergic and D(2)-dopamine receptors. []
Compound Description: This compound features a central benzene ring with three substituents: two (4-oxopiperidin-1-yl)methyl groups and one piperidin-4-one ring. The research paper focuses on its crystal structure analysis. []
2,5-dione-3-(1-methyl-1h-indol-3-yl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1h-indol-3-yl]-1h-pyrrole Monohydrochloride Salt
Compound Description: This compound is a salt form of a complex molecule featuring a pyrrole ring linked to two indole rings. One of the indole rings is further substituted with a 1-(pyridin-2-ylmethyl)piperidin-4-yl group. The research highlights its potential in inhibiting tumor growth and treating cancer. []
Compound Description: This series of azepane derivatives are studied for their neurokinin antagonist properties. They possess a central azepane ring substituted with a 4-(piperidin-4-yl-piperazin-1-yl) group. []
Compound Description: These compounds were designed and synthesized as potential antitubercular agents. They feature a benzimidazole ring linked to a piperidin-4-imine moiety via a methylene bridge. []
Compound Description: This group of compounds features a quinoline ring substituted with a thiophene ring and a piperidin-1-ylmethyl group. These compounds were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7. [, ]
Compound Description: This compound, a Mannich base, was investigated for its potential as a molecular switch based on intramolecular proton transfer. It features a naphthalene ring with a hydroxy group at the 4-position, an aldehyde group at the 1-position, and a piperidin-1-ylmethyl substituent at the 3-position. [, ]
BI 1356 [(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione]
Compound Description: BI 1356 is a novel, potent, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor under development for type 2 diabetes treatment. It features a central purine ring system substituted with an amino-piperidine group, a but-2-ynyl chain, a quinazolinylmethyl group, and other substituents. [, , ]
Compound Description: This compound is synthesized from 9α-hydroxyparthenolide, a natural product. It contains a complex tricyclic ring system with a piperidin-1-ylmethyl group attached to one of the rings. []
Compound Description: This compound features a thiazole ring substituted with a fluorophenyl group, a methoxyphenyl group, and a piperidin-1-ylmethyl group. The research paper focuses on its crystal structure analysis. []
Compound Description: TTA-P2 is a potent and selective T-type calcium channel blocker. It has demonstrated antinociceptive effects in various animal models of pain. TTA-P2 selectively blocks T-type calcium currents in rat sensory neurons and has been shown to reverse thermal hyperalgesia in diabetic rats. [, , ]
Compound Description: PF02341066 is a cMet kinase inhibitor. Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, were investigated in humans. []
Compound Description: PF04217903, another cMet kinase inhibitor, was studied alongside PF02341066 to assess the accuracy of physiologically based pharmacokinetic modeling in predicting their plasma concentration-time profiles in humans. []
Compound Description: F 13640 is a highly efficacious 5-hydroxytryptamine 1A (5-HT1A) receptor agonist. Its pharmacological effects include analgesia, inverse tolerance, and cooperation with nociceptive stimulation. Studies have explored its potential for treating trigeminal neuropathic pain and its dual hyperalgesic and analgesic effects in rats. [, ]
Compound Description: 5a, identified through high-throughput screening, acts as a nonselective inhibitor of mTOR and PI3K. Subsequent optimization efforts, guided by molecular modeling, led to the development of more potent and selective mTOR inhibitors. []
Compound Description: 5u is a potent and selective mTOR inhibitor, derived from the optimization of compound 5a. It exhibits selectivity for mTORC1 and mTORC2 over PI3K/PDK1 and does not inhibit PI3K-related kinases in cellular assays. []
Compound Description: This compound is a potent and selective melanocortin subtype-4 receptor agonist that has demonstrated anorexigenic effects and potential in stimulating erectile activity. []
Compound Description: E6130 is an orally available, highly selective modulator of CX3CR1 (CX3C chemokine receptor 1). It inhibits fractalkine-induced chemotaxis of human peripheral blood natural killer cells, demonstrating potential as a therapeutic agent for inflammatory bowel disease. []
Compound Description: This compound is a novel chemical entity with identified polymorphic forms. Research has focused on its preparation, characterization, and potential applications in treating various diseases. []
Compound Description: This compound is a potent inhibitor of the mitochondrial permeability transition pore (PTP). It exhibited promising inhibitory activity in a mitochondrial swelling assay and demonstrated good calcium retention capacity in mitochondria. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.